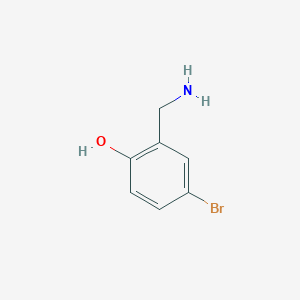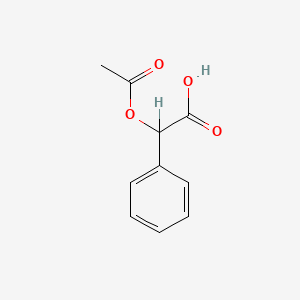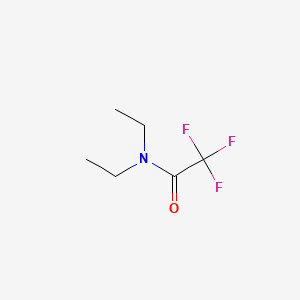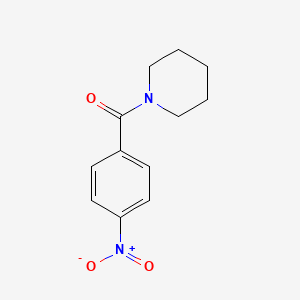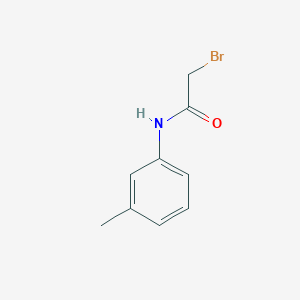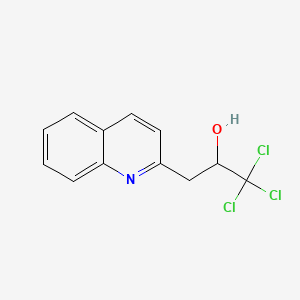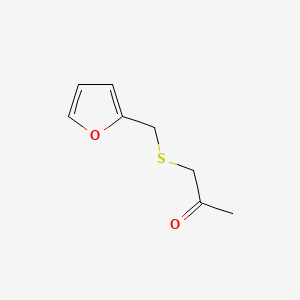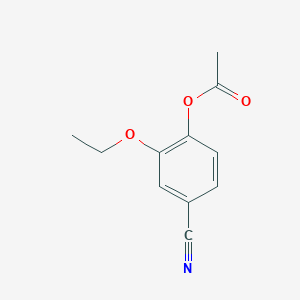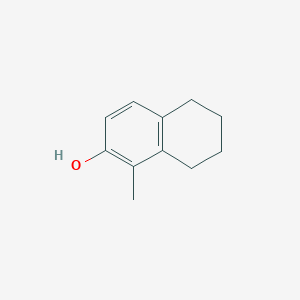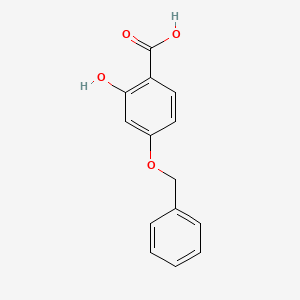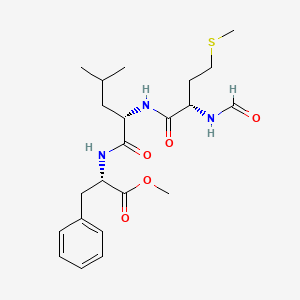
ホルミルメチオニルロイシルフェニルアラニンメチルエステル
説明
Formylmethionyl-leucyl-phenylalanine methyl ester is a peptide.
科学的研究の応用
ホルミルメチオニルロイシルフェニルアラニンメチルエステル(FMLP-ME):は、科学研究において様々な用途を持つ合成三ペプチドです。以下は、異なる分野における独自な用途に焦点を当てた詳細なセクションです。
免疫学
FMLP-MEは、多形核白血球(PMN)の強力なケモタキシン因子であり、マクロファージ活性化因子として知られています。これは、免疫応答の研究、特に白血球が感染部位または炎症部位にどのように移動するかを理解する上で重要な役割を果たします .
神経科学
神経科学研究では、FMLP-MEは、辺縁系発作、記憶の固定、神経変性過程への影響について評価されています。神経細胞培養においてアポトーシスの形態学的特徴を誘導し、内因性アポトーシス経路を活性化することが示されています .
細胞生物学
この化合物はアポトーシスを誘導する能力があり、細胞死メカニズムの研究に役立ちます。この用途は、様々な疾患を理解し、潜在的な治療法を開発するために不可欠です .
薬理学
FMLP-MEは、Gタンパク質共役受容体(FPR)と相互作用するため、薬理学的研究、特に抗炎症薬の開発に役立つ可能性があります .
分子生物学
この化合物は、ミトコンドリア機能や細胞シグナル伝達に重要な、N-ホルミルトランスファーされたタンパク質の合成と機能を研究するために使用できます .
ケモタキシス研究
ケモタキシンペプチドとして、FMLP-MEは、化学刺激に対する細胞の移動を研究するために使用されます。これは、創傷治癒や免疫応答において基本的なものです .
作用機序
Target of Action
Formylmethionyl-leucyl-phenylalanine methyl ester, also known as fMLF or fMLP, is a potent chemotactic factor for polymorphonuclear leukocytes (PMNs) and a macrophage activator . It is the prototypical representative of the N-formylated oligopeptide family of chemotactic factors . These oligopeptides are known to mimic the actions of the N-formyl oligopeptides that are released by tissue bacteria .
Mode of Action
fMLF interacts with its targets by binding to specific G protein-coupled receptors on these cells . This binding triggers a cascade of biochemical events that lead to the activation of the cells . The compound has been instrumental in defining the stimulus-response coupling mechanisms by which diverse chemotactic factors and their G protein-coupled receptors induce cellular function .
Biochemical Pathways
The binding of fMLF to its receptors directs the inflammatory response to sites of bacterial invasion . This is part of the innate immunity mechanism for host defense against pathogens . The compound has led to the discovery of three different types of fMLF receptors that have complementary and/or opposing effects on inflammatory responses .
Result of Action
The result of fMLF’s action is the attraction and activation of circulating blood leukocytes . This leads to an inflammatory response at the sites of bacterial invasion . The compound also activates macrophages, which play a crucial role in the immune response .
Action Environment
The action of fMLF can be influenced by various environmental factors. For instance, the presence of tissue bacteria can enhance the compound’s action by releasing N-formyl oligopeptides . .
生化学分析
Biochemical Properties
Formylmethionyl-leucyl-phenylalanine methyl ester plays a crucial role in biochemical reactions by interacting with specific receptors on the surface of immune cells, such as polymorphonuclear leukocytes and macrophages. These interactions are primarily mediated through G protein-coupled receptors, which recognize the formyl group on the peptide. Upon binding to these receptors, formylmethionyl-leucyl-phenylalanine methyl ester induces a series of intracellular signaling events that lead to the activation and migration of immune cells towards the site of infection or inflammation .
Cellular Effects
The effects of formylmethionyl-leucyl-phenylalanine methyl ester on various types of cells and cellular processes are profound. In immune cells, this compound enhances chemotaxis, which is the directed movement of cells towards a chemical gradient. It also influences cell function by modulating cell signaling pathways, such as the activation of phospholipase C and the subsequent production of inositol trisphosphate and diacylglycerol. These signaling molecules lead to the release of calcium ions from intracellular stores, further amplifying the cellular response. Additionally, formylmethionyl-leucyl-phenylalanine methyl ester can impact gene expression by activating transcription factors that regulate the expression of genes involved in immune responses .
Molecular Mechanism
At the molecular level, formylmethionyl-leucyl-phenylalanine methyl ester exerts its effects through specific binding interactions with G protein-coupled receptors on the surface of immune cells. This binding triggers a conformational change in the receptor, leading to the activation of associated G proteins. The activated G proteins then initiate a signaling cascade that results in the activation of downstream effectors, such as phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol, which act as secondary messengers to propagate the signal within the cell. These events ultimately lead to changes in gene expression and cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of formylmethionyl-leucyl-phenylalanine methyl ester can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Over time, formylmethionyl-leucyl-phenylalanine methyl ester may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to formylmethionyl-leucyl-phenylalanine methyl ester can result in sustained activation of immune cells, which may have implications for chronic inflammatory conditions .
Dosage Effects in Animal Models
The effects of formylmethionyl-leucyl-phenylalanine methyl ester in animal models are dose-dependent. At low doses, this compound effectively induces chemotaxis and enhances immune cell activation without causing significant adverse effects. At higher doses, formylmethionyl-leucyl-phenylalanine methyl ester can lead to toxic effects, such as excessive inflammation and tissue damage. Threshold effects have been observed, where a minimal effective dose is required to elicit a biological response, and doses above this threshold can result in diminishing returns or adverse outcomes .
Metabolic Pathways
Formylmethionyl-leucyl-phenylalanine methyl ester is involved in metabolic pathways related to immune cell activation and chemotaxis. It interacts with enzymes such as phospholipase C, which plays a key role in the generation of secondary messengers that propagate the chemotactic signal. Additionally, formylmethionyl-leucyl-phenylalanine methyl ester can influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism and energy production .
Transport and Distribution
Within cells and tissues, formylmethionyl-leucyl-phenylalanine methyl ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound at sites of infection or inflammation. The distribution of formylmethionyl-leucyl-phenylalanine methyl ester is also influenced by its ability to bind to receptors on the surface of immune cells, which allows for targeted delivery to areas where immune responses are needed .
Subcellular Localization
The subcellular localization of formylmethionyl-leucyl-phenylalanine methyl ester is critical for its activity and function. This compound is primarily localized to the plasma membrane of immune cells, where it interacts with G protein-coupled receptors. Post-translational modifications, such as the addition of the formyl group, play a key role in directing formylmethionyl-leucyl-phenylalanine methyl ester to specific cellular compartments. These targeting signals ensure that the compound is positioned correctly to exert its biological effects .
特性
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDSTRQDCPIBEG-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984419 | |
| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65929-03-5 | |
| Record name | N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65929-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formylmethionyl-leucyl-phenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065929035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


